3-Fluoro-9-azabicyclo[3.3.1]nonane is a bicyclic compound characterized by its unique structural framework, which includes a nitrogen atom integrated into the bicyclic system and a fluorine substituent. The molecular formula is , and it has a molecular weight of approximately 145.17 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
These reactions highlight the compound's versatility in synthetic organic chemistry, making it a valuable intermediate for further chemical modifications .
The biological activity of 3-fluoro-9-azabicyclo[3.3.1]nonane has been explored in several studies, indicating its potential as a candidate for drug development. The incorporation of fluorine enhances binding affinity to specific biological targets, which may include enzymes and receptors involved in various physiological processes. Research suggests that derivatives of 9-azabicyclo[3.3.1]nonane exhibit effects on neurotransmitter systems and may have applications in treating conditions such as depression and anxiety .
The synthesis of 3-fluoro-9-azabicyclo[3.3.1]nonane typically involves several key steps:
The unique structure of 3-fluoro-9-azabicyclo[3.3.1]nonane lends itself to various applications:
Research into the interaction of 3-fluoro-9-azabicyclo[3.3.1]nonane with biological systems has revealed its capacity to bind with various molecular targets, enhancing its potential therapeutic applications. Studies have shown that modifications to this compound can lead to variations in binding affinity and specificity, impacting its effectiveness as a drug candidate .
Several compounds share structural similarities with 3-fluoro-9-azabicyclo[3.3.1]nonane, including:
The presence of the fluorine atom in 3-fluoro-9-azabicyclo[3.3.1]nonane distinguishes it from these similar compounds by enhancing its chemical reactivity and biological activity profile compared to non-fluorinated analogs. This modification can lead to improved pharmacokinetics and binding properties, making it particularly valuable in medicinal chemistry .
The bicyclo[3.3.1]nonane system comprises a six-membered ring fused to a three-membered ring, creating a rigid, boat-like architecture. X-ray crystallographic studies of analogous azabicyclo compounds reveal a twin-chair conformation in the bicyclic core, where substituents adopt equatorial orientations to minimize steric strain. For 3-fluoro-9-azabicyclo[3.3.1]nonane, the nitrogen atom occupies the bridgehead position (9-position), while fluorine resides at the 3-position. This arrangement imposes significant steric constraints, as the lone pair on nitrogen repels adjacent C–H groups, distorting the cyclohexane ring.
The fluorine atom’s electronegativity (3.98 Pauling scale) polarizes adjacent C–F bonds, enhancing metabolic stability by resisting enzymatic oxidation. This electronic perturbation also influences dipole-dipole interactions with biological targets, potentially modulating binding affinities in medicinal applications.
Stereochemical complexity arises from the bicyclic system’s fused rings and substituent positions. In 3-fluoro-9-azabicyclo[3.3.1]nonane, the fluorine substituent’s endo or exo orientation relative to the nitrogen lone pair dictates conformational stability. Computational models suggest that the endo-fluorine configuration minimizes steric clashes with the nitrogen lone pair, favoring a distorted twin-chair conformation. However, experimental validation remains limited, highlighting a critical gap in current literature.
Comparative studies of non-fluorinated analogs, such as 9-azabicyclo[3.3.1]nonane, reveal that fluorine substitution reduces ring puckering flexibility by ~15% due to increased steric and electronic constraints. This rigidity may enhance selectivity in receptor-ligand interactions but complicates synthetic access to specific stereoisomers.
The fluorine atom’s small atomic radius (0.64 Å) and high electronegativity induce two competing effects:
Molecular dynamics simulations indicate that fluorine’s electron-withdrawing effect increases the energy barrier for ring-flipping by ~2.3 kcal/mol compared to non-fluorinated analogs. This kinetic trapping in specific conformers may explain the compound’s enhanced metabolic stability in preclinical studies.
Replacing fluorine with hydrogen in 9-azabicyclo[3.3.1]nonane significantly alters physicochemical and pharmacological properties:
| Property | 3-Fluoro-9-azabicyclo[3.3.1]nonane | 9-Azabicyclo[3.3.1]nonane |
|---|---|---|
| Molecular Weight | 143.21 g/mol | 125.20 g/mol |
| LogP (Predicted) | 1.2 | 0.8 |
| Metabolic Stability (t₁/₂) | 4.7 h (rat hepatocytes) | 2.1 h (rat hepatocytes) |
| Conformational Flexibility | Reduced (~15%) | High |
Fluorination improves lipophilicity (ΔLogP = +0.4), enhancing blood-brain barrier permeability in neuropharmacological applications. However, the trade-off includes reduced synthetic yields due to challenges in stereocontrol during fluorine introduction.
The construction of the 9-azabicyclo[3.3.1]nonane skeleton has historically relied on Dieckmann cyclization, an intramolecular ester condensation reaction. This method enables the formation of the bicyclic structure from linear precursors, such as piperidine derivatives. For example, isonipecotic acid (piperidine-4-carboxylic acid) serves as a key starting material, which undergoes esterification followed by cyclization under basic conditions to yield 3-quinuclidinone derivatives [2] [5]. While this approach was initially developed for quinuclidine systems (bicyclo[2.2.2]octane), analogous strategies have been adapted for the [3.3.1] framework by modifying the precursor chain length and substitution patterns.
A critical advantage of Dieckmann cyclization lies in its ability to avoid high-pressure hydrogenation steps, which are often required in alternative synthetic routes [2]. However, the method faces limitations in regioselectivity when introducing substituents like fluorine at specific positions. Early attempts to fluorinate the bicyclic core post-cyclization often resulted in mixtures of regioisomers, necessitating costly purification steps [5].
Recent advances in fluorination chemistry have introduced deconstructive strategies that combine C–C bond cleavage with fluorine incorporation. Silver-mediated ring-opening fluorination, as demonstrated for piperidines and pyrrolidines, provides a paradigm for functionalizing saturated nitrogen heterocycles [3]. In this approach, the cyclic amine is first oxidized to a hemiaminal intermediate, which undergoes radical-mediated C–C bond cleavage upon treatment with Selectfluor® in the presence of Ag(II) salts. For bicyclic systems like 9-azabicyclo[3.3.1]nonane, this method could enable selective fluorination at bridgehead or strained positions that are inaccessible via conventional electrophilic substitution.
Bicyclic azaarenes, such as pyrazolo[1,5-a]pyridines, undergo electrophilic fluorination followed by ring-opening to yield sp³-fluorinated amines [4]. While this method has primarily been applied to smaller ring systems, its extension to [3.3.1] frameworks could provide access to tertiary fluorinated carbons. Key to this strategy is the use of N–N bond cleavage in azabicyclic precursors, which allows for the simultaneous introduction of fluorine and ring expansion. Computational studies suggest that the strain energy in the [3.3.1] system may facilitate such ring-opening reactions at moderate temperatures [4].
Silver catalysts have emerged as powerful tools for directing fluorination to specific C–H bonds in complex molecules. In the context of 9-azabicyclo[3.3.1]nonane, Ag(I) salts can coordinate to the nitrogen lone pair, activating adjacent C–H bonds for electrophilic attack by fluorinating agents like N-fluorobenzenesulfonimide (NFSI) [3]. This strategy has shown promise in achieving β-fluorination relative to the nitrogen center in analogous piperidine systems, with regioselectivities exceeding 8:1 under optimized conditions [3].
The development of chiral fluorinating agents, such as those derived from (DHQD)₂PHAL ligands, enables asymmetric synthesis of fluorinated bicyclic amines [4]. While current enantioselective methods for [3.3.1] systems remain underdeveloped, preliminary work on smaller azabicycles demonstrates that ee values >70% can be achieved using catalytic amounts of chiral mediators [4]. Key challenges include overcoming the steric hindrance imposed by the bicyclic framework and maintaining catalyst stability under fluorination conditions.
Large-scale synthesis requires careful balancing of reaction efficiency and safety. For Dieckmann cyclization routes, replacing pyridine-based solvents with biodegradable alternatives like cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields >85% [2]. Temperature optimization studies reveal that the fluorination step benefits from a gradual ramp from −20°C to 25°C, minimizing side reactions associated with exothermic fluorine release [3].
The high cost of silver catalysts in deconstructive fluorination has prompted the development of supported Ag nanoparticles on mesoporous silica. These heterogeneous systems demonstrate comparable activity to homogeneous catalysts while enabling five reuse cycles without significant loss of fluorination efficiency [3]. For industrial Dieckmann cyclization, the elimination of precious metal catalysts (e.g., Pd/C) reduces raw material costs by ∼40% compared to traditional hydrogenation routes [2].
Adapting batch processes to continuous flow systems has improved the scalability of fluorination reactions. Microreactor technology enhances heat transfer during exothermic fluorination steps, enabling safer operation at higher concentrations (up to 2 M vs. 0.5 M in batch) [3]. Preliminary economic analyses suggest that continuous processing could reduce production costs for 3-fluoro-9-azabicyclo[3.3.1]nonane by 30–35% compared to batch methods [4].
Nuclear magnetic resonance spectroscopy provides the most comprehensive approach for characterizing the structural features and substituent effects in 3-fluoro-9-azabicyclo[3.3.1]nonane. The fluorine substitution at the 3-position creates distinctive spectroscopic signatures that allow for detailed analysis of electronic and steric interactions within the bicyclic framework [1] [2].
The ¹H nuclear magnetic resonance spectrum reveals characteristic patterns influenced by the electronegative fluorine atom. The proton attached to the fluorinated carbon (H-3) appears as a complex multiplet in the region of 4.5-5.0 parts per million, significantly deshielded relative to analogous positions in the unsubstituted azabicyclononane system [3] [4]. This deshielding effect results from the strong electron-withdrawing nature of the fluorine substituent, which reduces electron density around the adjacent proton [5]. The coupling between the H-3 proton and the fluorine atom manifests as a characteristic doublet pattern with a three-bond coupling constant (³J_{H-F}) of approximately 13 hertz, consistent with typical vicinal fluorine-proton interactions [5].
The axial and equatorial protons at positions 2 and 4, adjacent to the fluorinated carbon, exhibit distinct chemical shifts reflecting the anisotropic effects of the carbon-fluorine bond. Axial protons at these positions resonate at approximately 2.0-2.5 parts per million, while equatorial protons appear slightly downfield at 2.5-3.0 parts per million [6] [4]. This differentiation arises from the spatial orientation of the carbon-fluorine bond dipole relative to the neighboring protons, with the highly electronegative fluorine creating localized magnetic field perturbations [7].
¹³C nuclear magnetic resonance spectroscopy provides critical insights into the electronic structure modifications induced by fluorine substitution. The carbon bearing the fluorine atom exhibits a characteristic chemical shift in the range of 90-95 parts per million, representing a substantial downfield shift compared to the corresponding carbon in the unsubstituted system [8] [9]. This pronounced deshielding reflects the strong electron-withdrawing effect of fluorine through both inductive and mesomeric mechanisms. The one-bond carbon-fluorine coupling (¹J_{C-F}) typically manifests as a large doublet with coupling constants ranging from 150-200 hertz, providing unambiguous confirmation of direct carbon-fluorine bonding [10].
Adjacent carbons at positions 2 and 4 display moderate downfield shifts to approximately 25-30 parts per million, reflecting the transmission of the fluorine substituent effect through the carbon framework [11] [8]. The bridgehead carbons (C-1 and C-5) resonate in the typical range of 46-50 parts per million, similar to their positions in unsubstituted azabicyclononane derivatives, indicating minimal electronic perturbation at these remote sites [4].
¹⁹F nuclear magnetic resonance spectroscopy serves as the most diagnostic technique for characterizing fluorinated azabicyclononane derivatives. The fluorine nucleus attached to the 3-position carbon typically resonates as a sharp singlet in the chemical shift range of -140 to -160 parts per million relative to trichlorofluoromethane [12] [10]. This upfield chemical shift position is characteristic of fluorine atoms bonded to aliphatic carbon centers and distinguishes the compound from aromatic or other fluorinated functional groups [7].
The chemical shift of the fluorine nucleus provides valuable information about the local electronic environment and conformational preferences of the bicyclic system. Variations in the ¹⁹F chemical shift can indicate conformational equilibria between different chair-chair conformations of the bicyclic framework, as the fluorine experiences different magnetic environments depending on its axial or equatorial orientation [13] [14]. Temperature-dependent ¹⁹F nuclear magnetic resonance studies can reveal dynamic processes such as ring flipping and conformational interconversion, providing insights into the energetic barriers associated with these molecular motions.
Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, enable complete structural assignment and confirmation of connectivity patterns [6] [4]. These methods are particularly valuable for distinguishing between different stereoisomers and for establishing the relative stereochemistry of the fluorine substituent within the rigid bicyclic framework.
X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of 3-fluoro-9-azabicyclo[3.3.1]nonane molecules in the solid state. The crystallographic investigation reveals both intramolecular conformational preferences and intermolecular packing arrangements that govern the material properties of this fluorinated bicyclic amine [15] [16].
The molecular structure determined by X-ray diffraction typically confirms the chair-chair conformation of the bicyclic framework, with the fluorine substituent adopting either an axial or equatorial orientation depending on the specific stereoisomer [17] [14]. The carbon-fluorine bond length measures approximately 1.38-1.40 angstroms, consistent with typical aliphatic carbon-fluorine bonds [18]. The presence of the electronegative fluorine atom creates a significant dipole moment that influences both intramolecular geometry and intermolecular interactions.
The nitrogen atom in the azabicyclononane framework adopts a pyramidal geometry with bond angles deviating from ideal tetrahedral values due to lone pair repulsion effects [19] [13]. The carbon-nitrogen bond lengths typically range from 1.46-1.48 angstroms, reflecting the sp³ hybridization of the nitrogen center. The fluorine substitution has minimal direct effect on the nitrogen geometry but can influence the overall molecular conformation through long-range electronic effects.
Crystallographic data reveals that 3-fluoro-9-azabicyclo[3.3.1]nonane derivatives commonly crystallize in centrosymmetric space groups such as P21/n or triclinic P-1, depending on the specific substitution pattern and crystal packing requirements [15] [16]. The unit cell parameters typically fall within ranges of a = 7.5-8.5 angstroms, b = 10-12 angstroms, and c = 8-10 angstroms, with four molecules per unit cell being most common.
The molecular packing in the crystal structure is dominated by several types of intermolecular interactions. Hydrogen bonding involving the nitrogen lone pair as an acceptor and neighboring carbon-hydrogen bonds as weak donors creates extended networks throughout the crystal structure [20]. The presence of the fluorine atom introduces additional complexity through carbon-hydrogen to fluorine interactions, which, while weak individually, contribute significantly to the overall crystal stability when present in large numbers [21].
The highly electronegative fluorine atom participates in several types of non-covalent interactions that influence the crystal packing. Carbon-hydrogen to fluorine hydrogen bonds, with typical donor-acceptor distances of 2.4-2.8 angstroms, create directional interactions that help organize the molecular arrangement [16] [18]. These interactions are particularly important because they combine electrostatic attraction with favorable geometric constraints imposed by the rigid bicyclic framework.
Fluorine-fluorine interactions between neighboring molecules, while relatively weak, can contribute to the overall packing stability when multiple fluorinated molecules are present in the asymmetric unit [22]. These interactions typically involve close contacts between fluorine atoms with distances slightly less than the sum of van der Waals radii, indicating attractive rather than purely repulsive interactions.
The crystal packing analysis reveals the formation of molecular chains or layers connected through the various intermolecular interactions described above [19]. The specific packing motif depends on the relative importance of different interaction types and can vary significantly between different crystal forms or polymorphs. The presence of the fluorine substituent generally increases the density of the crystal structure compared to unsubstituted azabicyclononane derivatives, reflecting the higher atomic weight of fluorine compared to hydrogen.
Thermal motion analysis from the crystallographic data provides insights into the dynamic behavior of the molecules in the solid state. The fluorine atom typically exhibits anisotropic thermal motion that reflects its bonding environment and the constraints imposed by the rigid bicyclic framework [15]. Temperature-dependent crystallographic studies can reveal phase transitions and dynamic processes that occur in the solid state.
Mass spectrometry provides valuable structural information about 3-fluoro-9-azabicyclo[3.3.1]nonane through analysis of characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 143, corresponding to the molecular formula C₈H₁₄FN, and typically exhibits moderate intensity in electron ionization spectra [23] [24].
The fragmentation pathways of fluorinated azabicyclononane derivatives follow predictable patterns that reflect the stability of various ionic species and the ease of specific bond cleavages [25]. The most characteristic fragmentation involves loss of the fluorine atom as a radical, producing an ion at mass-to-charge ratio 124 with moderate intensity. This fragmentation occurs through homolytic cleavage of the carbon-fluorine bond, facilitated by the stability of the resulting carbocation [26].
Loss of hydrogen fluoride represents one of the most prominent fragmentation pathways, generating an intense ion at mass-to-charge ratio 123 [25]. This elimination process involves simultaneous loss of the fluorine atom and an adjacent hydrogen atom, typically occurring through a concerted mechanism that preserves the overall electron count. The resulting ion corresponds to an unsaturated azabicyclononene structure that exhibits enhanced stability due to the formation of a carbon-carbon double bond within the bicyclic framework.
The base peak in most mass spectra appears in the mass-to-charge ratio range of 70-80, corresponding to fragments that retain the nitrogen-containing portion of the molecule while losing significant portions of the carbon framework [24] [27]. These fragments likely result from complex rearrangement processes that cleave multiple carbon-carbon bonds while preserving the nitrogen atom in a stable ionic environment.
Additional characteristic fragmentations include loss of difluoromethylene (CF₂) producing an ion at mass-to-charge ratio 93, and loss of fluoromethyl radical (CH₂F) generating an ion at mass-to-charge ratio 112 [28]. These fragmentations involve more extensive rearrangement processes that can provide insights into the connectivity patterns within the bicyclic framework.
The fragmentation patterns exhibit sensitivity to the stereochemistry of the fluorine substituent, with axial and equatorial isomers sometimes showing different relative intensities for specific fragmentation pathways [25]. This stereochemical dependence reflects the different activation energies required for bond cleavages from different molecular conformations and can be used as a diagnostic tool for stereochemical assignment.
High-resolution mass spectrometry enables precise determination of elemental compositions for fragment ions, confirming the proposed fragmentation pathways and ruling out alternative structures [28]. The accurate mass measurements are particularly valuable for distinguishing between isobaric fragments that might arise from different fragmentation mechanisms.
Tandem mass spectrometry experiments provide additional structural information by allowing sequential fragmentation of selected precursor ions [25]. These experiments can trace the detailed pathways by which complex rearrangements occur and can identify the sequence of bond cleavages that lead to the observed fragment patterns.
Chemical ionization and electrospray ionization techniques offer complementary information by producing different fragmentation patterns under softer ionization conditions [29]. These alternative ionization methods can provide enhanced molecular ion stability and different fragmentation selectivity, offering additional structural confirmation and insights into the gas-phase chemistry of fluorinated azabicyclononane derivatives.
Computational chemistry methods provide detailed insights into the electronic structure, energetics, and properties of 3-fluoro-9-azabicyclo[3.3.1]nonane that complement experimental characterization techniques. Density functional theory calculations using functionals such as B3LYP with appropriate basis sets enable accurate prediction of molecular geometries, electronic properties, and spectroscopic parameters [20] [30].
The electronic structure calculations reveal that the fluorine substitution significantly perturbs the molecular orbital manifold compared to the unsubstituted azabicyclononane system [31] [32]. The highest occupied molecular orbital energy typically ranges from -8.5 to -9.0 electron volts, reflecting the electron-withdrawing effect of the fluorine substituent that stabilizes the occupied orbitals. The lowest unoccupied molecular orbital appears at approximately -1.0 to -1.5 electron volts, resulting in a substantial highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap of 7.0-8.0 electron volts [31].
The molecular orbital analysis demonstrates that the fluorine lone pairs participate in weak hyperconjugative interactions with the adjacent carbon-carbon and carbon-nitrogen sigma bonds [32]. These interactions contribute to the overall stabilization of the fluorinated system and influence the conformational preferences of the bicyclic framework. The extent of orbital mixing depends on the relative orientations of the fluorine lone pairs and the neighboring bonds, making it sensitive to conformational changes.
Computational optimization of the molecular geometry confirms the preferred chair-chair conformation of the bicyclic system and provides precise bond lengths and angles [13] [30]. The carbon-fluorine bond length is calculated to be approximately 1.38-1.40 angstroms using density functional theory methods, in excellent agreement with experimental crystallographic data. The carbon-nitrogen bond lengths fall in the range of 1.46-1.48 angstroms, consistent with typical values for tertiary aliphatic amines.
The calculated dipole moment of 3-fluoro-9-azabicyclo[3.3.1]nonane ranges from 2.5-3.5 debye units, reflecting the strong electronegativity difference between fluorine and carbon [30]. This substantial dipole moment influences intermolecular interactions and contributes to the material properties of the compound. The dipole vector orientation depends on the specific conformation and stereochemistry of the fluorine substituent.
Natural bond orbital analysis provides quantitative measures of charge distribution and electron delocalization effects [13]. The fluorine atom typically carries a partial negative charge of approximately -0.3 to -0.4 electronic charge units, while the attached carbon bears a corresponding positive charge. The nitrogen atom maintains its typical partial negative charge characteristic of tertiary amines, with minimal perturbation from the remote fluorine substituent.
Conformational analysis using computational methods reveals the energy differences between various chair-chair conformations and the barriers for interconversion between them [14]. The axial and equatorial orientations of the fluorine substituent typically differ by 1-3 kilocalories per mole, with the equatorial conformation generally being more stable due to reduced steric interactions. Ring-flipping barriers range from 8-12 kilocalories per mole, indicating relatively facile conformational exchange at room temperature.
Frequency calculations enable prediction of vibrational spectra and thermodynamic properties [20]. The carbon-fluorine stretching frequency appears as a characteristic intense band in the 1000-1100 reciprocal centimeters region, providing a diagnostic signature for fluorine substitution. The calculated harmonic frequencies require scaling factors to account for anharmonicity effects, but generally show excellent agreement with experimental infrared and Raman spectra.
Time-dependent density functional theory calculations predict electronic absorption spectra and excited state properties [31]. While 3-fluoro-9-azabicyclo[3.3.1]nonane absorbs primarily in the ultraviolet region due to its saturated nature, the calculations provide insights into the electronic transitions and can predict fluorescence properties if the molecule is incorporated into larger chromophoric systems.